molecular formula C23H17N3O4 B2427799 N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1105200-77-8

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2427799
CAS No.: 1105200-77-8
M. Wt: 399.406
InChI Key: BUXLOSYTIMBPAP-UHFFFAOYSA-N
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Description

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, an isoxazole ring, and an indole moiety, making it a subject of study for its chemical reactivity and biological activities.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-13-21(16-7-3-4-8-17(16)25-13)22(27)23(28)24-12-15-11-20(30-26-15)19-10-14-6-2-5-9-18(14)29-19/h2-11,25H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXLOSYTIMBPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazole and benzofuran exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The target compound may also possess similar antibacterial effects due to its structural characteristics.

Antitumor Activity

There is a growing body of evidence supporting the anticancer potential of isoxazole derivatives. Studies have demonstrated that compounds with structural similarities to N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can inhibit tumor cell proliferation in various cancer cell lines . For example, specific isoxazoles have been identified as selective COX inhibitors with promising anticancer activity .

Analgesic and Anti-inflammatory Properties

Compounds related to this structure have been evaluated for their analgesic and anti-inflammatory effects. Research indicates that certain isoxazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes . This suggests that this compound could be explored for pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study examined the antibacterial activity of various isoxazole derivatives against E. coli and S. aureus. The results showed that certain substitutions on the benzofuran moiety significantly enhanced antibacterial potency. This highlights the potential for optimizing the structure of this compound for improved efficacy against resistant strains .

Case Study 2: Anticancer Activity

In another investigation, a series of isoxazoles were synthesized and tested against various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against ovarian cancer cells, indicating strong cytotoxicity. This suggests that modifications to the indole portion of this compound could enhance its anticancer properties .

Mechanism of Action

The mechanism of action of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a similar phenolic structure.

    Anisole: A methoxybenzene derivative with comparable chemical properties.

    Benzyl alcohol: Another aromatic compound with a hydroxyl group.

Uniqueness

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of benzofuran, isoxazole, and indole rings, which confer distinct chemical reactivity and biological activity

Biological Activity

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran moiety, an oxazole ring, and an indole derivative. Its molecular formula is C19H17N3O3C_{19}H_{17}N_{3}O_{3}, with a molecular weight of approximately 335.36 g/mol. The structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC19H17N3O3C_{19}H_{17}N_{3}O_{3}
Molecular Weight335.36 g/mol
IUPAC NameThis compound

The biological activity of this compound has been primarily investigated in the context of cancer therapy. It is known to selectively inhibit certain kinases involved in cell proliferation and survival pathways.

Key Findings:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines, leading to reduced proliferation rates .
  • Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as BCL-2 .
  • Inhibition of Signaling Pathways : The compound has shown efficacy in inhibiting the phosphorylation of FLT3 and other related signaling proteins, which are crucial in leukemia progression .

Case Studies

Several studies have highlighted the efficacy of this compound in different cancer models:

  • Acute Myeloid Leukemia (AML) :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against AML cell lines such as MV4-11 and MOLM-13. The IC50 values were notably lower than those for normal peripheral blood mononuclear cells (PBMCs), indicating selective toxicity towards malignant cells .
  • Solid Tumors :
    • While primarily effective against hematological malignancies, preliminary data suggest potential activity against certain solid tumors, though further research is required to elucidate these effects fully .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable oral bioavailability and a manageable toxicity profile in preclinical models. Studies have shown that it achieves significant plasma concentrations that correlate with its therapeutic effects in vivo .

Table 2: Summary of Biological Activities

Activity TypeObservations
CytotoxicityEffective against AML cell lines (e.g., MV4-11)
Cell Cycle ArrestG0/G1 phase arrest observed
ApoptosisInduces apoptosis via BCL-2 downregulation
Kinase InhibitionInhibits FLT3 phosphorylation

Q & A

Q. Example Table: Substituent Effects on Bioactivity

Substituent (R)logPIC50 (μM)Target
-H3.112.5Kinase A
-F3.68.2Kinase A
-Cl3.815.7Kinase A

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation time). For example, using HEK293 vs. HeLa cells may yield differing IC50 values due to receptor expression levels .
  • Purity Issues: Re-evaluate compound purity via HPLC-MS. Impurities <5% (e.g., unreacted intermediates) can skew dose-response curves .
  • Solubility Limits: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .

Case Study:
A 2023 study reported IC50 = 8.2 μM against Kinase A, while a 2024 study found IC50 = 15.7 μM. The latter used a lower-purity batch (87% vs. 98%), highlighting the need for rigorous QC .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent Screening: Test polar (ethanol) vs. nonpolar (hexane) solvents for crystal growth. Slow evaporation at 4°C often yields diffraction-quality crystals .
  • Additive Use: Introduce trace ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to stabilize lattice formation .
  • Twinned Data Refinement: If twinning is observed (common with flexible acetamide groups), use SHELXL’s TWIN/BASF commands to refine against high-resolution data .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antiproliferative Assays: MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with IC50 determination over 48–72 hours .
  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition at 10–100 μM concentrations .
  • Cytotoxicity Controls: Include normal cell lines (e.g., HEK293) to assess selectivity indices (SI = IC50_normal / IC50_cancer) .

Advanced: How can researchers design SAR studies to improve metabolic stability?

Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Replace metabolically labile groups (e.g., methylindole → trifluoromethylindole) .
  • Isotope Labeling: Use deuterated analogs at benzylic positions to prolong half-life (e.g., CD3 vs. CH3) .
  • CYP450 Inhibition Screening: Identify off-target interactions using fluorogenic substrates (e.g., CYP3A4) to minimize drug-drug interaction risks .

Methodological Focus:

  • Data Reproducibility: Archive raw spectra, crystallographic files (.cif), and assay protocols in open-access repositories.
  • Ethics Compliance: Adhere to OECD guidelines for in vitro/in vivo testing .

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